

# Spectroscopic Analysis of 5-Ethyl-4-methylthiazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Ethyl-4-methylthiazole

Cat. No.: B1294845

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound **5-Ethyl-4-methylthiazole**. The information presented herein is essential for the structural elucidation, identification, and quality control of this molecule in research and development settings. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both data interpretation and standardized experimental protocols.

## Data Presentation

The following tables summarize the key spectroscopic data for **5-Ethyl-4-methylthiazole**. It is important to note that while the Mass Spectrometry data is experimentally derived from the NIST database, the NMR and IR data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds, due to the limited availability of public experimental spectra for this specific molecule.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for 5-Ethyl-4-methylthiazole

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.65	Singlet	1H	H2 (Thiazole ring proton)
~2.75	Quartet	2H	-CH <sub>2</sub> - (Ethyl group)
~2.45	Singlet	3H	-CH <sub>3</sub> (Methyl group at C4)
~1.30	Triplet	3H	-CH <sub>3</sub> (Ethyl group)

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 5-Ethyl-4-methylthiazole

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~151.8	C2 (Thiazole ring)
~148.5	C4 (Thiazole ring)
~129.0	C5 (Thiazole ring)
~22.5	-CH <sub>2</sub> - (Ethyl group)
~15.0	-CH <sub>3</sub> (Methyl group at C4)
~14.5	-CH <sub>3</sub> (Ethyl group)

## Table 3: Predicted Infrared (IR) Absorption Bands for 5-Ethyl-4-methylthiazole

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	=C-H stretch (Thiazole ring)
2975-2950	Strong	C-H asymmetric stretch (Alkyl groups)
2880-2860	Medium	C-H symmetric stretch (Alkyl groups)
~1550	Medium	C=N stretch (Thiazole ring)
~1460	Medium	C-H bend (Alkyl groups)
~1380	Medium	C-H bend (Alkyl groups)
~1100	Medium	C-C stretch

## Table 4: Mass Spectrometry Data for 5-Ethyl-4-methylthiazole

Source: NIST Chemistry WebBook, CAS No. 31883-01-9

m/z	Relative Intensity (%)	Proposed Fragment
127	100	[M] <sup>+</sup> (Molecular Ion)
112	80	[M - CH <sub>3</sub> ] <sup>+</sup>
99	45	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
85	78	[M - C <sub>2</sub> H <sub>4</sub> - CH <sub>3</sub> ] <sup>+</sup> or [M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for small organic molecules like **5-Ethyl-4-methylthiazole** and can be adapted based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Approximately 10-20 mg of **5-Ethyl-4-methylthiazole** is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  0.00 ppm), although modern spectrometers can reference the residual solvent peak.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

- Temperature: 298 K.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
- Place a single drop of neat **5-Ethyl-4-methylthiazole** directly onto the center of the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **5-Ethyl-4-methylthiazole** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

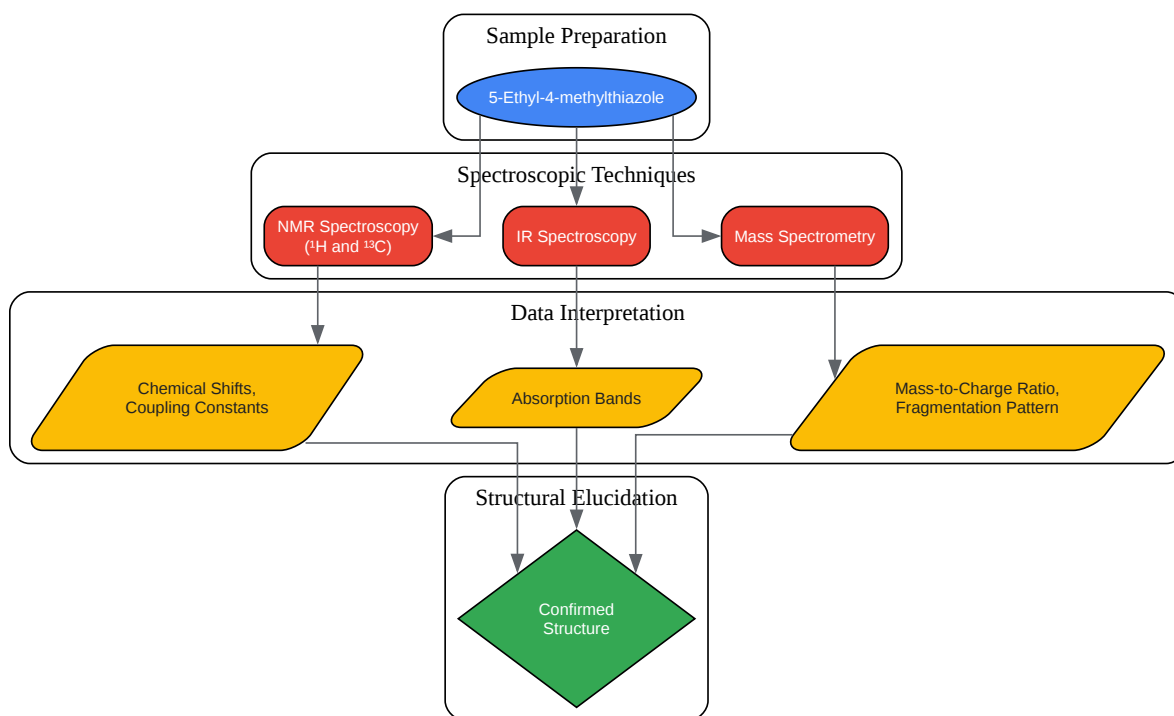
GC-MS Parameters:

- Injection Volume: 1  $\mu\text{L}$ .

- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Scan Speed: 2-3 scans/second.
- Transfer Line Temperature: 280 °C.

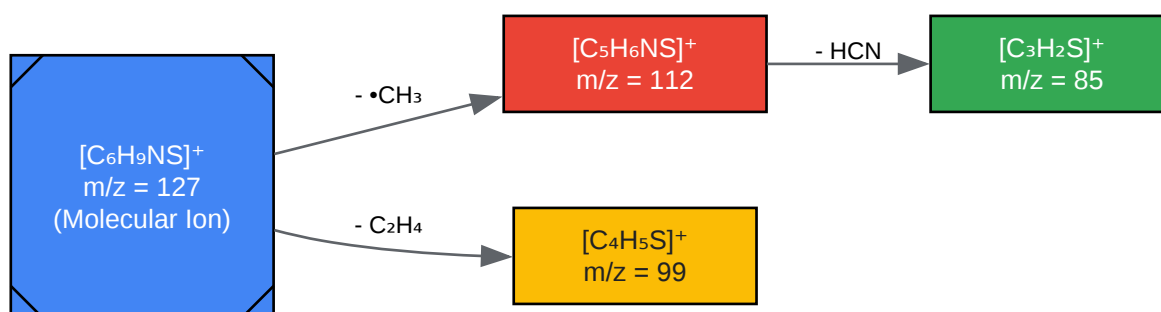
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry for **5-Ethyl-4-methylthiazole**.



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*Workflow for the spectroscopic analysis of 5-Ethyl-4-methylthiazole.*



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*Plausible mass spectrometry fragmentation pathway for **5-Ethyl-4-methylthiazole**.*

- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Ethyl-4-methylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294845#spectroscopic-data-analysis-of-5-ethyl-4-methylthiazole-nmr-ir-ms]

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